molecular formula C20H16ClFN4O3 B2354100 2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1334371-38-8

2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2354100
CAS No.: 1334371-38-8
M. Wt: 414.82
InChI Key: VTLCYQCLSNYXBH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluorophenyl group, an oxadiazole ring, and a pyrrolidinone moiety. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the pyrrolidinone moiety: This step may involve the reaction of a suitable amine with a diketone or similar precursor.

    Attachment of the chloro-fluorophenyl group: This can be done through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chloro-fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring may confer unique properties to 2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide, such as enhanced biological activity or improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3/c21-15-7-4-8-16(22)14(15)10-17(27)23-20-25-24-19(29-20)12-9-18(28)26(11-12)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCYQCLSNYXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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